![molecular formula C16H12BrFN2O B12520907 Phthalazinium, 2-[2-(4-fluorophenyl)-2-oxoethyl]-, bromide CAS No. 754214-11-4](/img/structure/B12520907.png)
Phthalazinium, 2-[2-(4-fluorophenyl)-2-oxoethyl]-, bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phthalazinium, 2-[2-(4-fluorophenyl)-2-oxoethyl]-, bromide is a chemical compound that belongs to the class of phthalazinium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The presence of the 4-fluorophenyl group and the bromide ion in its structure contributes to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phthalazinium, 2-[2-(4-fluorophenyl)-2-oxoethyl]-, bromide typically involves the reaction of phthalazine with 4-fluorobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent. The resulting intermediate is then treated with a brominating agent to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form.
Analyse Des Réactions Chimiques
Types of Reactions
Phthalazinium, 2-[2-(4-fluorophenyl)-2-oxoethyl]-, bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazinium oxides, while reduction can produce phthalazinium hydrides.
Applications De Recherche Scientifique
Phthalazinium, 2-[2-(4-fluorophenyl)-2-oxoethyl]-, bromide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Phthalazinium, 2-[2-(4-fluorophenyl)-2-oxoethyl]-, bromide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The presence of the 4-fluorophenyl group may enhance its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phthalazinium, 2-[2-(4-chlorophenyl)-2-oxoethyl]-, bromide
- Phthalazinium, 2-[2-(4-methylphenyl)-2-oxoethyl]-, bromide
- Phthalazinium, 2-[2-(4-nitrophenyl)-2-oxoethyl]-, bromide
Uniqueness
Phthalazinium, 2-[2-(4-fluorophenyl)-2-oxoethyl]-, bromide is unique due to the presence of the 4-fluorophenyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
754214-11-4 |
|---|---|
Formule moléculaire |
C16H12BrFN2O |
Poids moléculaire |
347.18 g/mol |
Nom IUPAC |
1-(4-fluorophenyl)-2-phthalazin-2-ium-2-ylethanone;bromide |
InChI |
InChI=1S/C16H12FN2O.BrH/c17-15-7-5-12(6-8-15)16(20)11-19-10-14-4-2-1-3-13(14)9-18-19;/h1-10H,11H2;1H/q+1;/p-1 |
Clé InChI |
MMQXWVIHCHYOIP-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C2C=[N+](N=CC2=C1)CC(=O)C3=CC=C(C=C3)F.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


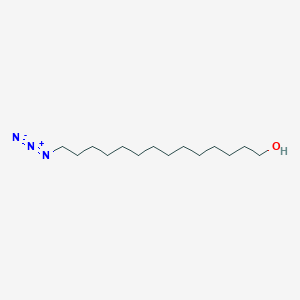
![Ethyl butyl[2-(4-methoxy-9H-xanthen-9-yl)ethyl]carbamate](/img/structure/B12520832.png)
![1,3-Bis[4-(hexadecyloxy)phenyl]propane-1,3-dione](/img/structure/B12520833.png)
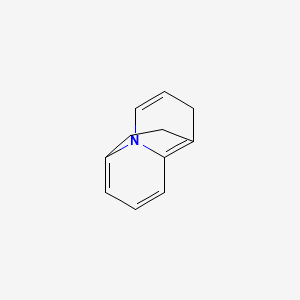
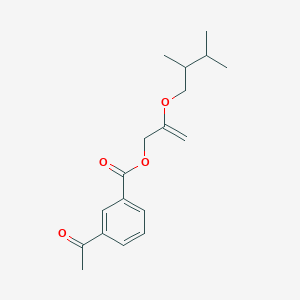
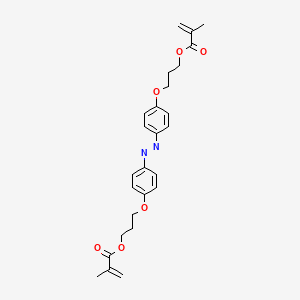


![2-[4-[3-(Phenylcarbamoyl)phenyl]phenyl]sulfonylacetic acid](/img/structure/B12520875.png)
![2-[(1E)-hept-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12520877.png)
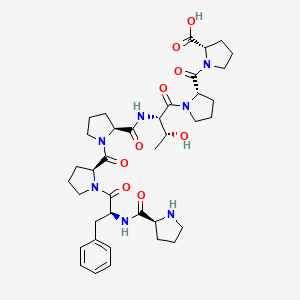
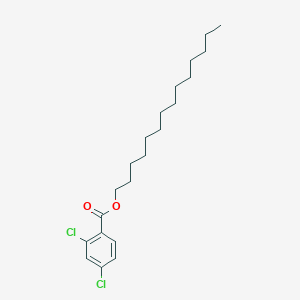
acetamido}hexanoic acid](/img/structure/B12520889.png)
![2-[2-(4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)ethoxy]ethan-1-ol](/img/structure/B12520892.png)
